

# Technical Guide: Physicochemical Properties of 2-Cyclohexyl-2-hydroxyacetic Acid

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## Compound of Interest

Compound Name: 2-Cyclohexyl-2-hydroxyacetic acid

Cat. No.: B185313

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This document provides a detailed overview of the known physical and chemical properties of **2-Cyclohexyl-2-hydroxyacetic acid** (CAS No: 4442-94-8). It includes a summary of its physicochemical data, detailed experimental protocols for the determination of key properties, and a workflow visualization for melting point analysis. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

## Core Physical and Chemical Properties

**2-Cyclohexyl-2-hydroxyacetic acid**, also known as cyclohexylglycolic acid, is an alpha-hydroxy acid derivative featuring a cyclohexyl substituent.<sup>[1]</sup> Its structure lends it to applications as a building block or linker in the synthesis of pharmaceuticals and agrochemicals.<sup>[2]</sup> While extensive experimental data is not universally available, a combination of computed and catalog data provides a solid baseline for its physicochemical profile.

## Data Presentation: Summary of Physical Properties

The following table summarizes the key physical and chemical properties of **2-Cyclohexyl-2-hydroxyacetic acid**. It should be noted that experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

Property	Value	Source
IUPAC Name	2-cyclohexyl-2-hydroxyacetic acid	[1]
CAS Number	4442-94-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[1][2]
Molecular Weight	158.19 g/mol	[1][2]
Melting Point	Not Available (n/a)	[3]
Boiling Point	Not Available (n/a)	[3]
XLogP3-AA (Computed)	1.5	[1]
Topological Polar Surface Area (TPSA)	57.5 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[4]

## Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections detail the protocols for determining two critical physical properties: melting point and acid dissociation constant (pKa).

### Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. It is a fundamental indicator of purity.

Objective: To determine the melting point range of a solid organic compound.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)
- Calibrated thermometer or digital temperature probe
- Capillary tubes (sealed at one end)
- Sample of **2-Cyclohexyl-2-hydroxyacetic acid** (finely powdered)
- Mortar and pestle (optional, for grinding)
- Glass tubing (for packing)

Procedure:

- **Sample Preparation:** Place a small amount of the dry, crystalline compound onto a clean, dry surface. If necessary, grind the sample into a fine powder to ensure uniform packing.
- **Loading the Capillary Tube:** Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
- **Packing the Sample:** Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus, ensuring the sealed end is at the bottom.
- **Approximate Determination (Optional):** If the melting point is unknown, perform a rapid heating run (5-10 °C per minute) to determine an approximate range.
- **Accurate Determination:** Prepare a new sample. Heat the apparatus to a temperature about 15-20 °C below the approximate melting point found. Then, reduce the heating rate to 1-2 °C per minute.
- **Observation and Recording:**
  - Record the temperature (T1) at which the first drop of liquid appears.

- Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
- The melting point is reported as the range T1-T2.
- Post-Analysis: Allow the apparatus to cool before performing subsequent measurements. Use a fresh capillary tube for each determination.

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.

Objective: To determine the pKa value of a weak organic acid by monitoring pH changes during titration with a strong base.

Apparatus and Materials:

- Calibrated pH meter with a combination pH electrode
- Magnetic stirrer and stir bar
- Burette (calibrated)
- Beaker or reaction vessel
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Solution of **2-Cyclohexyl-2-hydroxyacetic acid** of known concentration (e.g., 1mM in water or a suitable co-solvent)
- Inert gas (e.g., Nitrogen) for purging (optional)
- Potassium Chloride (KCl) solution (for maintaining ionic strength)

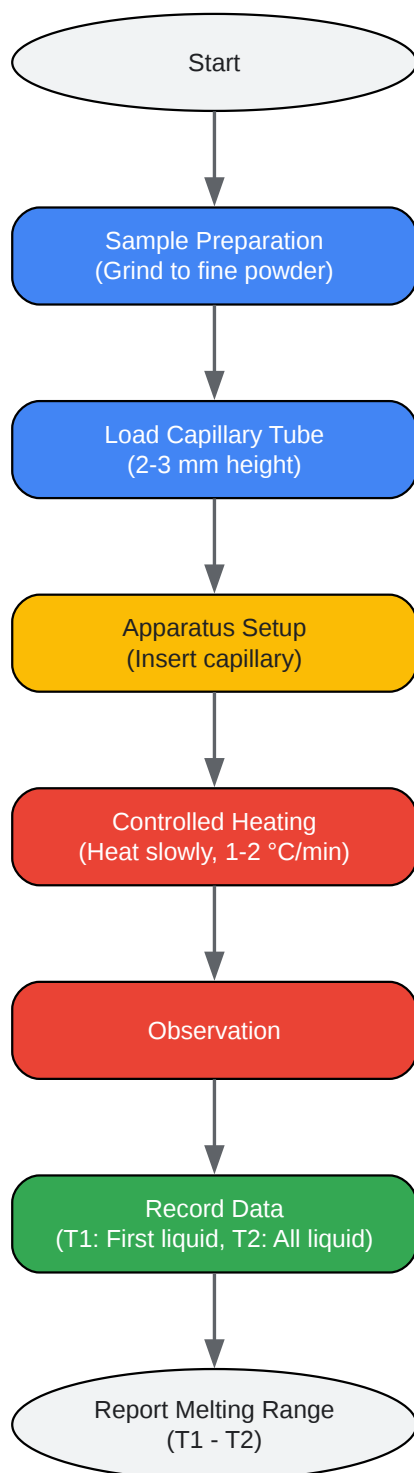
Procedure:

- System Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

- **Sample Preparation:** Place a known volume (e.g., 20 mL) of the 1mM acid solution into a reaction vessel with a magnetic stir bar. If the compound's solubility is low, a co-solvent may be used, but the resulting pKa will be specific to that solvent system. To maintain a constant ionic strength, 0.15 M KCl can be added.
- **Initial Setup:** Immerse the pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. If necessary, purge the solution with nitrogen to remove dissolved CO<sub>2</sub>.
- **Titration:**
  - Record the initial pH of the acid solution.
  - Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
  - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
  - Continue this process until the pH has risen significantly (e.g., to pH 12), well past the expected equivalence point.
- **Data Analysis:**
  - Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
  - Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be found by examining the first or second derivative of the curve.
  - The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
- **Replication:** Perform a minimum of three titrations to ensure the reliability and reproducibility of the result.

## Mandatory Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method, as described in the protocol above.



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Caption: Experimental workflow for melting point determination.

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## References

- 1. 2-Cyclohexyl-2-hydroxyacetic acid | C<sub>8</sub>H<sub>14</sub>O<sub>3</sub> | CID 271989 - PubChem [pubchem.ncbi.nlm.nih.gov]
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